molecular formula C14H15NO5S B2784753 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid CAS No. 77853-51-1

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2784753
CAS No.: 77853-51-1
M. Wt: 309.34
InChI Key: RJAHEEXALIVZOV-UHFFFAOYSA-N
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Description

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acid derivatives.

    Reduction: Alcohols, aldehydes, and reduced thiazole derivatives.

    Substitution: Substituted thiazole and aromatic ring derivatives.

Scientific Research Applications

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trimethoxyphenyl group can enhance its binding affinity and specificity, while the thiazole ring can facilitate interactions with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid: Lacks the methyl group at the 4-position.

    4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: Lacks the trimethoxy groups on the phenyl ring.

    4-methyl-2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid: Has only two methoxy groups on the phenyl ring.

Uniqueness

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the trimethoxyphenyl group, which can significantly influence its chemical reactivity and biological activity

Biological Activity

4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of 3,4,5-trimethoxybenzothioamide with α-bromoketone or α-chloroketone under controlled conditions to yield the target compound .

1. Anti-inflammatory Activity

Research has shown that derivatives of thiazole, including this compound, exhibit significant anti-inflammatory properties. A study evaluated several thiazole derivatives for their effects on the acute phase bone marrow response. The results indicated that these compounds significantly reduced absolute leukocyte counts compared to controls, suggesting their potential as anti-inflammatory agents .

CompoundAbsolute Leukocyte Count ReductionSignificance (p-value)
This compoundHigh<0.001
Meloxicam (control)Moderate<0.001

2. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects on cancer cells while showing relatively lower toxicity towards normal cells. For instance, one study reported that thiazole derivatives had an IC50 value indicating effective inhibition of cell proliferation in several human tumor cell lines .

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast)0.12620-fold over MCF10A
A549 (Lung)0.15015-fold over normal lung cells

The biological activity of this compound is thought to involve modulation of specific receptors and pathways:

  • GluA2 AMPA Receptors : Some thiazole derivatives act as negative allosteric modulators of GluA2 AMPA receptors, affecting their activity and potentially influencing neuroprotective effects .
  • Microtubule Interference : Thiazoles have been shown to interfere with microtubule formation, a mechanism common among cytotoxic agents used in cancer therapy .

Case Study: Inhibition of Tumor Growth

In an animal model study involving MDA-MB-231 breast cancer cells inoculated into BALB/c nude mice, treatment with the compound resulted in a notable reduction in metastatic nodules compared to untreated controls. The compound was administered over a period of 30 days, demonstrating its potential efficacy in vivo .

Experimental Findings on Cytotoxicity

A recent investigation highlighted that certain derivatives exhibited cytotoxicity rates below 6.79% for various cancer cell lines while maintaining higher viability in normal cell lines (LX-2), indicating selective targeting of cancerous cells .

Properties

IUPAC Name

4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-7-12(14(16)17)21-13(15-7)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAHEEXALIVZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate (10.1 g corresponding to its 0.03mol), 150 ml of ethanol and 50 ml of an aqueous 10% solution of sodium hydroxide were heated for 1.5 hours under a reflux condenser. After condensing the reaction mixture to 40 ml and neutralizing the condensate with 6 N hydrochloric acid, the precipitate which separated was washed with water and recrystallized from an aqueous 50% ethanolic solution to obtain the product amounting to 8.3 g, consisting of faintly yellow needle-like crystals, melting at 205° to 207° C. at a yield of 90%.
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Ethyl 2-(3,4,5-trimethoxyphenyl)-4-methylthiazolecarboxylate
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150 mL
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